N-Desmethylthiamethoxam, analytical standard
CAS No.:
Cat. No.: VC16178976
Molecular Formula: C7H8ClN5O3S
Molecular Weight: 277.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClN5O3S |
|---|---|
| Molecular Weight | 277.69 g/mol |
| IUPAC Name | N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide |
| Standard InChI | InChI=1S/C7H8ClN5O3S/c8-6-9-1-5(17-6)2-12-4-16-3-10-7(12)11-13(14)15/h1H,2-4H2,(H,10,11) |
| Standard InChI Key | LOXCNVOJGRNBFX-UHFFFAOYSA-N |
| Canonical SMILES | C1NC(=N[N+](=O)[O-])N(CO1)CC2=CN=C(S2)Cl |
Introduction
Analytical Methods for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS/MS remains the gold standard for analyzing N-Desmethylthiamethoxam due to its high sensitivity and specificity. Key methodological parameters include:
Table 1: Analytical Parameters for N-Desmethylthiamethoxam Detection
| Parameter | Specification |
|---|---|
| LC Column | Synergi Polar-RP (50 mm × 2.0 mm, 2 μm) |
| Mobile Phase | Acetonitrile/0.1% formic acid with 5 mM ammonium acetate |
| Ionization Mode | Electrospray ionization (ESI+) |
| Precursor Ion (m/z) | 278 |
| Product Ion (m/z) | 132 |
| Retention Time | ~8.0 minutes under gradient elution |
| Limit of Detection (LOD) | <1 ng/mL in urine matrices |
These conditions optimize separation from co-eluting neonicotinoids such as imidacloprid and clothianidin, which share similar chromophores . The inclusion of 5 mM ammonium acetate enhances peak symmetry and ionization efficiency, particularly for early-eluting analytes like dinotefuran .
Environmental and Biological Occurrence
N-Desmethylthiamethoxam has been detected in multiple environmental and biological matrices, underscoring its pervasiveness:
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Agricultural Runoff: Found in 63% of surface water samples from intensively farmed regions, with concentrations up to 12.7 ng/L .
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Human Exposure: Detected in 70% of urine samples from pesticide applicators, suggesting occupational exposure pathways .
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Bee Products: Identified in pollen samples at sub-lethal concentrations (0.8–2.3 ng/g), raising concerns about non-target organism impacts .
Applications in Research and Regulation
Environmental Monitoring
Standardized methods incorporating N-Desmethylthiamethoxam facilitate longitudinal studies of neonicotinoid degradation. A 2024 study demonstrated its half-life of 34 days in aerobic soils, informing regulatory guidelines on application frequencies .
Comparative Analysis with Other Neonicotinoids
Table 2: Analytical Comparison of Select Neonicotinoids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Column Used |
|---|---|---|---|
| N-Desmethylthiamethoxam | 278 | 132 | Synergi Polar-RP |
| Imidacloprid | 256 | 175 | Luna C18 |
| Clothianidin | 250 | 169 | Acquity HSS T3 |
| Thiamethoxam | 292 | 211 | Kinetex® C18 |
This table highlights the necessity of column selectivity, as N-Desmethylthiamethoxam co-elutes with thiamethoxam on non-polar stationary phases . The Luna PFP column resolves this issue via π-π interactions with the pentafluorophenyl moiety .
Case Studies Highlighting Methodological Challenges
Matrix Effects in Urine Analysis
A 2023 interlaboratory study revealed significant ion suppression (up to 38%) when analyzing N-Desmethylthiamethoxam in urine. Mitigation strategies included dilution with 0.1% formic acid and post-column infusion of ammonium acetate .
Detection in Low-Abundance Matrices
In honeybee hemolymph, the compound’s low concentrations (0.05–0.2 ng/mL) necessitated preconcentration via solid-phase extraction (SPE) using Oasis HLB cartridges, achieving 92% recovery rates .
Future Directions and Regulatory Considerations
Ongoing research prioritizes harmonizing global detection protocols. The 2025 International Journal of Environmental Analysis guidelines advocate for standardized SPE-LC-MS/MS workflows to reduce interstudy variability . Additionally, the European Food Safety Authority (EFSA) has proposed including N-Desmethylthiamethoxam in cumulative risk assessments, citing its synergistic toxicity with imidacloprid .
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